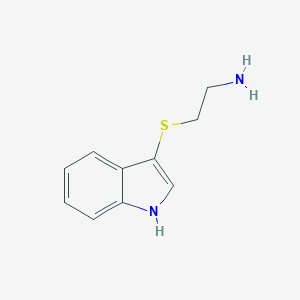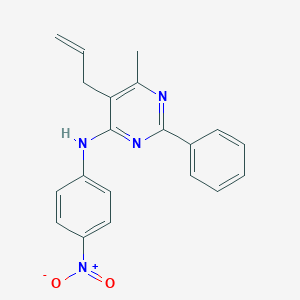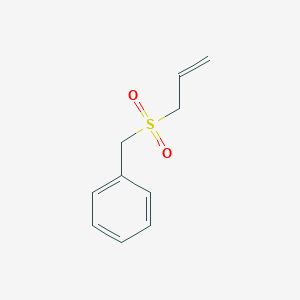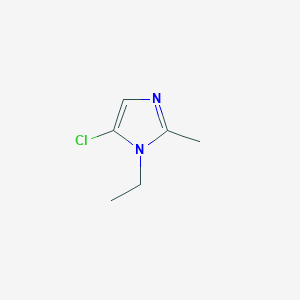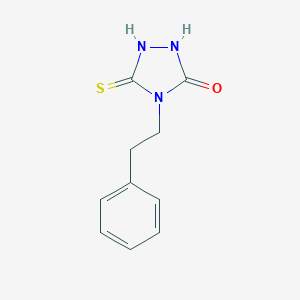![molecular formula C11H16ClNO B181009 2-[(4-Chlorobenzyl)amino]-2-methyl-1-propanol CAS No. 22563-91-3](/img/structure/B181009.png)
2-[(4-Chlorobenzyl)amino]-2-methyl-1-propanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(4-Chlorobenzyl)amino]-2-methyl-1-propanol is a chemical compound that belongs to the class of beta-adrenergic agonists. It is commonly used in scientific research as a tool to study the biochemical and physiological effects of beta-adrenergic receptor activation.
Wirkmechanismus
2-[(4-Chlorobenzyl)amino]-2-methyl-1-propanol acts as a selective beta-adrenergic agonist, which means it binds to and activates beta-adrenergic receptors in the body. The activation of these receptors leads to an increase in cAMP levels, which in turn activates downstream signaling pathways that regulate various physiological processes. The specific effects of 2-[(4-Chlorobenzyl)amino]-2-methyl-1-propanol depend on the type of beta-adrenergic receptor it activates and the tissue in which it is acting.
Biochemische Und Physiologische Effekte
The biochemical and physiological effects of 2-[(4-Chlorobenzyl)amino]-2-methyl-1-propanol vary depending on the experimental setup and the tissue being studied. In general, activation of beta-adrenergic receptors by 2-[(4-Chlorobenzyl)amino]-2-methyl-1-propanol leads to an increase in cAMP levels, which can have a variety of downstream effects. These effects include increased cardiac output, relaxation of smooth muscle, and increased glucose metabolism.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 2-[(4-Chlorobenzyl)amino]-2-methyl-1-propanol in lab experiments is its selectivity for beta-adrenergic receptors. This allows researchers to study the specific effects of beta-adrenergic receptor activation without interference from other signaling pathways. However, one limitation of using 2-[(4-Chlorobenzyl)amino]-2-methyl-1-propanol is that its effects can be tissue-specific, which means that results obtained from one tissue may not be applicable to other tissues.
Zukünftige Richtungen
There are several future directions for research on 2-[(4-Chlorobenzyl)amino]-2-methyl-1-propanol. One area of interest is the role of beta-adrenergic receptors in metabolic disorders such as diabetes and obesity. Another area of interest is the development of more selective beta-adrenergic agonists that can target specific beta-adrenergic receptor subtypes. Additionally, research is needed to better understand the tissue-specific effects of beta-adrenergic receptor activation by 2-[(4-Chlorobenzyl)amino]-2-methyl-1-propanol and other beta-adrenergic agonists.
Synthesemethoden
The synthesis of 2-[(4-Chlorobenzyl)amino]-2-methyl-1-propanol involves the reaction of 4-chlorobenzylamine with 2-methyl-1-propanol in the presence of a catalyst. The reaction is carried out under controlled conditions to ensure high yield and purity of the product. The final product is a white crystalline powder that is soluble in water and ethanol.
Wissenschaftliche Forschungsanwendungen
2-[(4-Chlorobenzyl)amino]-2-methyl-1-propanol is widely used in scientific research as a tool to study the biochemical and physiological effects of beta-adrenergic receptor activation. It is used in a variety of experimental setups, including in vitro and in vivo studies, to investigate the role of beta-adrenergic receptors in various physiological processes such as cardiac function, smooth muscle contraction, and glucose metabolism.
Eigenschaften
CAS-Nummer |
22563-91-3 |
|---|---|
Produktname |
2-[(4-Chlorobenzyl)amino]-2-methyl-1-propanol |
Molekularformel |
C11H16ClNO |
Molekulargewicht |
213.7 g/mol |
IUPAC-Name |
2-[(4-chlorophenyl)methylamino]-2-methylpropan-1-ol |
InChI |
InChI=1S/C11H16ClNO/c1-11(2,8-14)13-7-9-3-5-10(12)6-4-9/h3-6,13-14H,7-8H2,1-2H3 |
InChI-Schlüssel |
MNZKAQWNFMEAFE-UHFFFAOYSA-N |
SMILES |
CC(C)(CO)NCC1=CC=C(C=C1)Cl |
Kanonische SMILES |
CC(C)(CO)NCC1=CC=C(C=C1)Cl |
Andere CAS-Nummern |
22563-91-3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



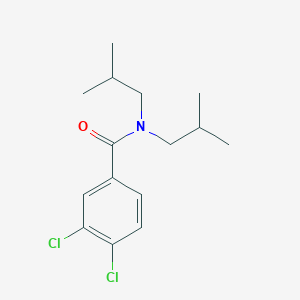
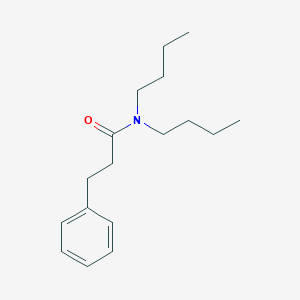
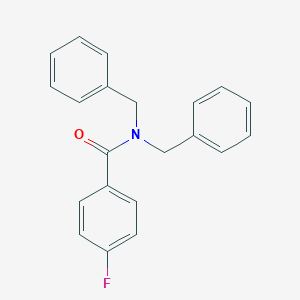
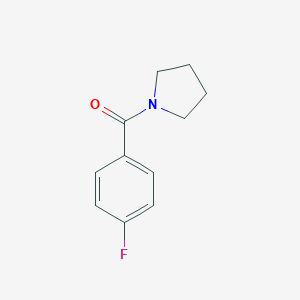
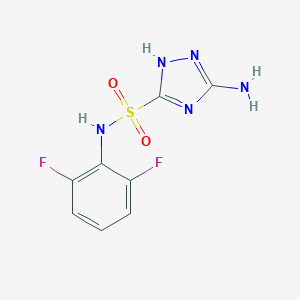
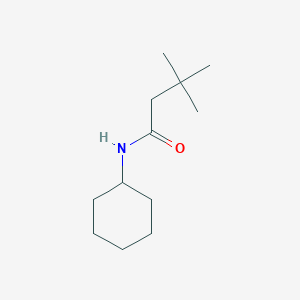
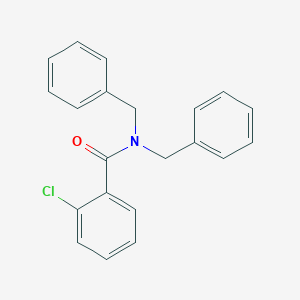
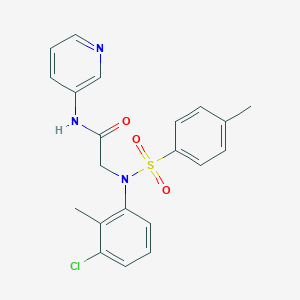
![3-(Piperazin-1-yl)benzo[d]isothiazole dihydrochloride](/img/structure/B180941.png)
